

molecular weight of 3-bromo-N,N-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-bromo-N,N-dimethylbenzenesulfonamide
Cat. No.:	B138484

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Molecular Weight Determination of **3-bromo-N,N-dimethylbenzenesulfonamide**

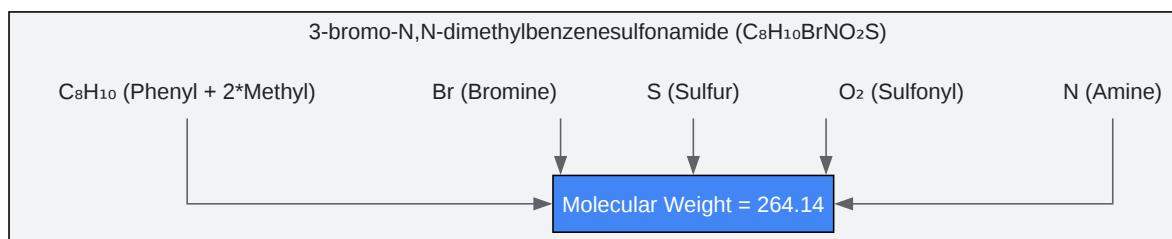
Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide. Compounds within the sulfonamide class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antibacterial, diuretic, and anticancer properties. The precise characterization of any novel or synthesized compound is a foundational requirement for further research, and the most fundamental of these characteristics is its molecular weight. This guide provides a detailed examination of **3-bromo-N,N-dimethylbenzenesulfonamide**, focusing on its core physicochemical properties and the definitive methods for confirming its molecular weight and identity.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is essential for its application in research and development. **3-bromo-N,N-dimethylbenzenesulfonamide** is a solid at room temperature with a molecular structure characterized by a benzene ring substituted with a bromine atom and a dimethylated sulfonamide group at positions 3 and 1, respectively.


Data Summary Table

The key quantitative data for this compound are summarized below for quick reference.

Property	Value	Source(s)
Molecular Weight	264.14 g/mol	[1] [2]
Monoisotopic Mass	262.9666 g/mol	(Calculated)
Molecular Formula	C ₈ H ₁₀ BrNO ₂ S	[1] [3]
CAS Number	153435-80-4	[1] [3]
Physical Form	Solid	[1]
Melting Point	74-78 °C	[1]
IUPAC Name	3-bromo-N,N-dimethylbenzene-1-sulfonamide	(Standard Nomenclature)

Molecular Structure and Weight Contribution

The molecular weight is the sum of the atomic weights of its constituent atoms. The diagram below illustrates the structural formula and the components that contribute to its overall mass.

[Click to download full resolution via product page](#)

Caption: Breakdown of elemental groups contributing to the total molecular weight.

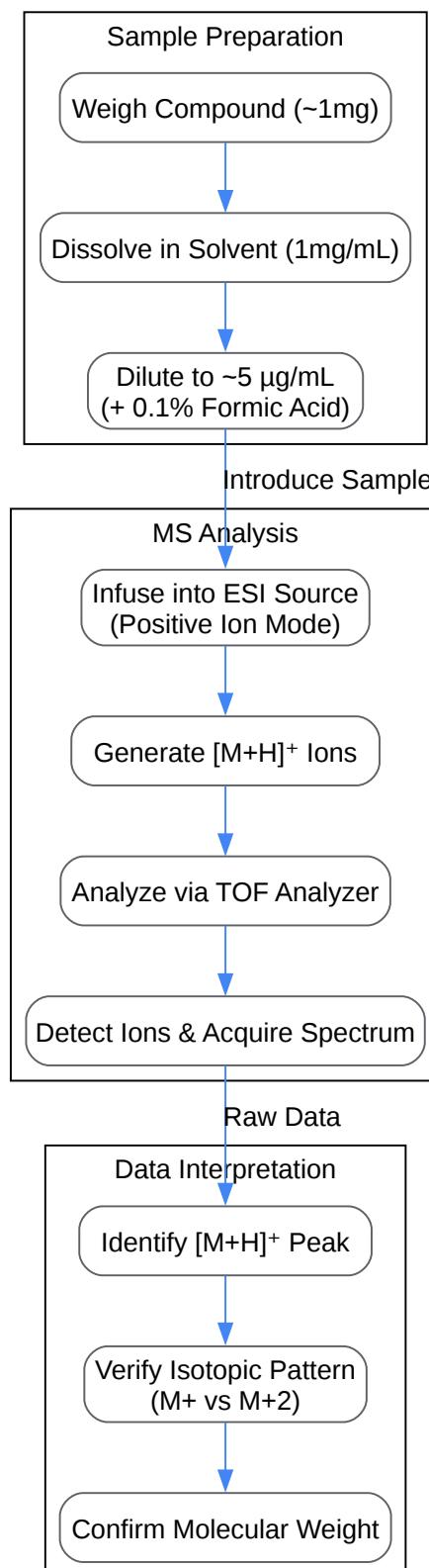
Synthesis Pathway Overview

While various synthetic routes can be envisioned, a common and logical approach for the synthesis of **3-bromo-N,N-dimethylbenzenesulfonamide** involves the reaction of 3-bromobenzenesulfonyl chloride with dimethylamine. This is a standard nucleophilic substitution reaction at the sulfonyl chloride functional group, a cornerstone of sulfonamide synthesis. The starting material, 3-bromobenzenesulfonyl chloride, can be prepared from 3-bromoaniline via diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Authoritative Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a small molecule.^[4] It provides a highly accurate mass-to-charge ratio (m/z) of the ionized compound. For a molecule like **3-bromo-N,N-dimethylbenzenesulfonamide**, a high-resolution technique such as Electrospray Ionization Time-of-Flight (ESI-TOF) MS is ideal.

Experimental Causality


The choice of ESI is based on its nature as a "soft" ionization technique, which minimizes fragmentation and ensures the detection of the intact molecular ion.^[4] The TOF analyzer is selected for its high mass accuracy, often to within 5 parts-per-million (ppm), which is crucial for confirming the elemental composition.^[5]

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh ~1 mg of **3-bromo-N,N-dimethylbenzenesulfonamide**.
 - Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of ~1-10 µg/mL in a solvent compatible with mass spectrometry, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation and the formation of the $[M+H]^+$ ion in positive ion mode.

- Instrument Calibration:
 - Calibrate the mass spectrometer using a known calibration standard across the desired mass range. An internal calibrant or "lock mass" is often used to ensure the highest accuracy during the analysis.[\[6\]](#)
- Infusion and Ionization:
 - Infuse the prepared sample into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
 - Operate the ESI source in positive ion mode. A high voltage is applied to the capillary, causing the solvent to nebulize and form charged droplets, from which solvent evaporates to yield gas-phase ions of the analyte, primarily as the protonated molecule $[\text{M}+\text{H}]^+$.
- Mass Analysis:
 - The ions are accelerated into the time-of-flight tube. The time it takes for an ion to travel the length of the tube is directly proportional to the square root of its m/z .
 - Detect the ions and record the resulting mass spectrum. The spectrum will plot ion intensity versus the measured m/z .

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for molecular weight determination via ESI-TOF Mass Spectrometry.

Trustworthiness: A Self-Validating System

The presence of a bromine atom in **3-bromo-N,N-dimethylbenzenesulfonamide** provides an intrinsic, self-validating feature within the mass spectrum. This is due to the natural abundance of bromine's two stable isotopes: ^{79}Br (approx. 50.5% abundance) and ^{81}Br (approx. 49.5% abundance).[\[7\]](#)

Data Interpretation and Validation

- Expected Molecular Ion: The calculated monoisotopic mass of the molecule using the most abundant isotopes ($\text{C}_8\text{H}_{10}\text{BrNO}_2\text{S}$) is 262.9666 Da. In positive mode ESI, we expect to see the protonated molecule, $[\text{M}+\text{H}]^+$, at m/z 263.9744.
- The Bromine Signature: Because of the nearly 1:1 ratio of ^{79}Br and ^{81}Br , the mass spectrum will exhibit a pair of peaks for any ion containing a bromine atom.[\[8\]](#)[\[9\]](#)
 - The first peak, the M peak, corresponds to the molecule containing the ^{79}Br isotope.
 - The second peak, the M+2 peak, will appear 2 m/z units higher and corresponds to the molecule containing the ^{81}Br isotope.
 - Crucially, the intensity of the M peak and the M+2 peak will be nearly identical (an approximate 1:1 ratio).[\[7\]](#)[\[8\]](#)[\[10\]](#)

The observation of this characteristic 1:1 doublet, separated by 2 m/z units, in the molecular ion region is definitive proof of the presence of a single bromine atom in the molecule, thus validating the compound's identity and its molecular weight. Any significant deviation from this pattern would suggest an impurity or an incorrect structural assignment.

Conclusion

The molecular weight of **3-bromo-N,N-dimethylbenzenesulfonamide** is authoritatively established as 264.14 g/mol. This value is best confirmed experimentally using high-resolution mass spectrometry, a protocol for which has been detailed. The natural isotopic distribution of bromine provides a unique and powerful internal validation point in the mass spectrum, confirming the presence of the halogen and lending a high degree of confidence to the

structural assignment. This comprehensive characterization is the critical first step for any researcher employing this compound in further scientific investigation.

References

- The M+2 peak in mass spectra, Chemguide. [\[Link\]](#)
- **3-Bromo-N,N-dimethylbenzenesulfonamide** Specific
- Isotopes in Mass Spectrometry, Chemistry Steps. [\[Link\]](#)
- Other Important Isotopes- Br and Cl, Chemistry LibreTexts. [\[Link\]](#)
- The M+1 & M+2 Peaks, Cambridge (CIE) AS Chemistry Revision Notes 2023. [\[Link\]](#)
- N,N-Dimethyl 3-bromo-5-methylbenzenesulfonamide, Pharmaffili
- Mass Spectroscopy - Isotope patterns for -Cl and -Br, University of Calgary. [\[Link\]](#)
- Methodology for Accurate Mass Measurement of Small Molecules, The Royal Society of Chemistry. [\[Link\]](#)
- 3-Bromo-n,4-dimethylbenzenesulfonamide, Chemigran Pte Ltd. [\[Link\]](#)
- Mass Spectrometry in Small Molecule Drug Development, American Pharmaceutical Review. [\[Link\]](#)
- Application of Mass Spectrometry on Small Molecule Analysis, TIGP. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3-BROMO,N, N-DIMETHYLBENZENESULFONAMIDE CAS#: 153435-80-4 [\[amp.chemicalbook.com\]](#)
- 2. 3-Bromo-N,5-dimethylbenzenesulfonamide , 98% , 1020252-91-8 - CookeChem [\[cookechem.com\]](#)
- 3. appchemical.com [\[appchemical.com\]](#)
- 4. americanpharmaceuticalreview.com [\[americanpharmaceuticalreview.com\]](#)
- 5. tigp-scst.chem.sinica.edu.tw [\[tigp-scst.chem.sinica.edu.tw\]](#)
- 6. rsc.org [\[rsc.org\]](#)
- 7. chemguide.co.uk [\[chemguide.co.uk\]](#)

- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. savemyexams.com [savemyexams.com]
- To cite this document: BenchChem. [molecular weight of 3-bromo-N,N-dimethylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138484#molecular-weight-of-3-bromo-n-n-dimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com